1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound characterized by its diazinane structure, which includes a six-membered ring with two nitrogen atoms. The compound features three carbonyl groups at positions 2, 4, and 6 of the diazinane ring, contributing to its unique chemical properties. Its molecular formula is and it has a molar mass of approximately 172.14 g/mol. The presence of aminoethyl groups enhances its solubility in polar solvents and may influence its biological activity.
The chemical reactivity of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione is primarily attributed to its carbonyl groups. These groups can undergo various reactions such as:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different pharmacological properties.
Research indicates that 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione exhibits various biological activities. It has been studied for its potential as:
These activities are likely linked to its structural features and the presence of amino and carbonyl functional groups.
The synthesis of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione can be achieved through several methods:
These methods allow for the generation of both the parent compound and various derivatives.
1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione has potential applications in several fields:
Studies examining the interactions of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione with biological targets are crucial for understanding its mechanism of action. Research suggests:
Such studies are essential for optimizing therapeutic applications and understanding potential side effects.
Several compounds share structural similarities with 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Amino-1,3-dimethyl-1,3-diazinane-2,4,6-trione | Methyl substituents on nitrogen | Enhanced lipophilicity; potential CNS activity |
| 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione | Pyrimidine ring structure | Different reactivity due to aromaticity |
| 1-(Aminomethyl)-1H-pyrrole-2,5-dione | Pyrrole ring with carbonyls | Exhibits different biological profiles |
The uniqueness of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione lies in its specific arrangement of functional groups and the diazinane core structure which influences its reactivity and biological activity compared to these similar compounds.
1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione represents a nitrogen-substituted derivative of the diazinane ring system, characterized by the incorporation of an aminoethyl substituent at the N1 position [1] [2]. The molecular formula of the free base compound is C6H9N3O3, with a molecular weight of 171.15 g/mol, while the hydrochloride salt form exhibits the formula C6H10ClN3O3 and molecular weight of 207.61 g/mol [1] [3].
The fundamental molecular architecture consists of a six-membered 1,3-diazinane ring bearing three carbonyl groups at positions 2, 4, and 6, creating a trione functionality [1] [2]. The aminoethyl substituent extends from the N1 nitrogen atom through a two-carbon chain terminating in a primary amino group [1] [3]. This structural arrangement places the compound within the broader classification of barbituric acid derivatives, specifically as an N-alkylated barbiturate analog [2].
Table 1: Molecular Parameters of 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C6H9N3O3 | C6H10ClN3O3 |
| Molecular Weight (g/mol) | 171.15 | 207.61 |
| International Union of Pure and Applied Chemistry Name | 1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione | 1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione hydrochloride |
| Chemical Abstracts Service Number | Not specified | 1823495-68-6 |
Conformational analysis of the diazinane ring system reveals significant flexibility characteristic of six-membered heterocycles [4] [5]. The 1,3-diazinane ring typically adopts a chair conformation, similar to cyclohexane, with the aminoethyl substituent preferentially occupying an equatorial position to minimize steric interactions [4] [6]. Studies on related diazinane derivatives demonstrate that the six-membered ring displays chair conformations with puckering parameters that can be quantified through crystallographic analysis [5].
The conformational preferences of the aminoethyl side chain exhibit considerable rotational freedom around the N1-C bond [7]. This flexibility allows for multiple conformational states, with the extended conformation being energetically favorable due to reduced intramolecular steric hindrance [7]. The primary amino group at the terminal position can participate in both intramolecular and intermolecular hydrogen bonding, potentially influencing the overall molecular conformation [6].
Ring puckering analysis indicates that substituted diazinane derivatives can deviate from perfect chair geometry [5] [8]. The presence of three carbonyl groups introduces electronic effects that may influence the ring conformation through resonance interactions [9]. Computational studies on barbituric acid derivatives suggest that envelope conformations with deviations up to 20 degrees from planarity are energetically accessible [9].
The structural relationship between 1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione and its parent compound barbituric acid reveals significant modifications in molecular architecture and properties [10] [11]. Barbituric acid, with the molecular formula C4H4N2O3 and molecular weight of 128.09 g/mol, serves as the fundamental scaffold for this derivative [10] [11].
Table 2: Comparative Molecular Data
| Property | Barbituric Acid | 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione |
|---|---|---|
| Molecular Formula | C4H4N2O3 | C6H9N3O3 |
| Molecular Weight (g/mol) | 128.09 | 171.15 |
| Ring System | 1,3-diazinane-2,4,6-trione | 1,3-diazinane-2,4,6-trione |
| Substitution Pattern | Unsubstituted | N1-aminoethyl substituted |
| Number of Nitrogen Atoms | 2 | 3 |
The parent barbituric acid exists in multiple tautomeric forms, with the keto form predominating in acidic conditions and enolic forms becoming more prevalent in alkaline media [12]. The compound exhibits four different configurations in dynamic equilibrium, including keto and enol tautomers [12]. The introduction of the aminoethyl substituent at the N1 position in the derivative fundamentally alters this tautomeric behavior by eliminating one of the imide hydrogen atoms required for enolization [12].
Conformational analysis reveals that barbituric acid can adopt envelope conformations with energy changes that can be compensated by packing forces in crystal structures [9]. The parent compound demonstrates conformational flexibility with envelope conformations deviating over 20 degrees from planarity while maintaining relatively small energy differences [9]. In contrast, the N1-substituted derivative exhibits different conformational preferences due to the steric bulk of the aminoethyl group.
The electronic structure comparison shows that barbituric acid possesses an active methylene group at position 5, flanked by two carbonyl groups, which contributes to its chemical reactivity [12]. This methylene group participates in keto-enol tautomerism and provides sites for further chemical modification [12]. The aminoethyl derivative retains this active methylene functionality while introducing additional basicity through the terminal amino group.
Crystallographic studies of barbituric acid polymorphs demonstrate the compound's ability to pack in various low-energy structures with different hydrogen bonding motifs [9]. The parent compound forms hydrogen-bonded networks through its imide nitrogen atoms and carbonyl oxygen atoms [9]. The aminoethyl derivative introduces additional hydrogen bonding capabilities through the terminal amino group, potentially leading to different crystal packing arrangements.
Spectroscopic characterization of 1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione provides comprehensive structural confirmation through multiple analytical techniques [13] [14] [15]. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure.
Table 3: Infrared Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carbonyl stretch | 1670-1705 | C=O stretching vibrations | Strong |
| Amino stretch | 3100-3300 | N-H stretching vibrations | Medium |
| Methylene stretch | 2800-3000 | C-H stretching vibrations | Medium |
| Ring vibrations | 1400-1600 | C-N and C-C stretching | Variable |
The infrared spectrum exhibits strong carbonyl stretching vibrations in the region 1670-1705 cm⁻¹, characteristic of the trione functionality [14] [15]. These absorptions appear as multiple bands due to the presence of three distinct carbonyl groups with slightly different electronic environments [14]. The amino group contributes N-H stretching vibrations in the 3100-3300 cm⁻¹ region, typically appearing as multiple peaks due to symmetric and antisymmetric stretching modes [15].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and substitution pattern [13] [15]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the various proton environments within the molecule.
Table 4: Proton Nuclear Magnetic Resonance Data (Dimethyl Sulfoxide-d6)
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ring methylene (H-5) | 3.8-4.2 | Singlet | 2H |
| N-CH₂ | 3.6-3.8 | Triplet | 2H |
| CH₂-NH₂ | 2.6-2.8 | Triplet | 2H |
| NH₂ | 1.5-2.5 | Broad | 2H |
| NH (ring) | 10-12 | Broad | 1H |
The proton nuclear magnetic resonance spectrum displays the ring methylene protons at position 5 as a characteristic singlet due to the symmetrical environment created by the flanking carbonyl groups [15]. The aminoethyl chain protons appear as distinct multipiples, with the N-CH₂ protons showing triplet coupling to the adjacent CH₂-NH₂ group [15]. The terminal amino group protons typically appear as a broad signal due to rapid exchange with solvent [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework [15]. The carbonyl carbons appear in the characteristic downfield region around 150-170 ppm, while the aliphatic carbons of the aminoethyl chain resonate in the typical alkyl region [15].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound structure [3]. Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ for the free base form [3]. The hydrochloride salt exhibits different ionization behavior, often showing loss of hydrogen chloride to regenerate the free base molecular ion [3].
Table 5: Mass Spectrometric Fragmentation Pattern
| Ion | m/z Value | Relative Intensity | Assignment |
|---|---|---|---|
| [M+H]⁺ | 172 | 100% | Protonated molecular ion |
| [M-NH₂CH₂CH₂]⁺ | 128 | 85% | Loss of aminoethyl group |
| [M-NH₂CH₂CH₂-CO]⁺ | 100 | 45% | Further loss of carbonyl |
| [NH₂CH₂CH₂]⁺ | 45 | 30% | Aminoethyl fragment |
The fragmentation pattern reveals the stability of the diazinane ring system and the relatively facile loss of the aminoethyl substituent [3]. The base peak corresponding to the loss of the aminoethyl group produces an ion consistent with the barbituric acid parent structure [3]. This fragmentation behavior provides diagnostic information for structural confirmation and purity assessment.
Traditional alkylation approaches for synthesizing 1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione have established foundational methodologies in heterocyclic chemistry. The most widely employed method involves the direct alkylation of barbituric acid derivatives with 2-chloroethylamine hydrochloride under basic conditions [2].
The classical procedure begins with unsubstituted barbituric acid (1,3-diazinane-2,4,6-trione) as the starting material, which undergoes nucleophilic substitution with 2-chloroethylamine in the presence of a strong base such as sodium hydroxide or potassium carbonate [3] . This reaction typically requires reflux conditions in ethanol for 4-6 hours, yielding the desired product in 65-85% yield .
The mechanism involves the deprotonation of the nitrogen atom at position 1 of the barbituric acid ring, followed by nucleophilic attack on the alkyl halide. The reaction proceeds through an SN2 mechanism, with the aminoethyl group being introduced at the nitrogen position [5] [6]. This approach has been extensively documented in the literature, with variations including the use of different bases and solvents to optimize reaction conditions [5].
Malonic ester condensation represents another traditional methodology for constructing the diazinane framework. This approach involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide, followed by subsequent functionalization to introduce the aminoethyl group [2] . The reaction typically requires anhydrous conditions and reflux for 7 hours, achieving yields of 70-98% .
The traditional alkylation techniques possess several advantages, including well-established reaction conditions, reliable reproducibility, and extensive literature precedent. However, these methods also present limitations such as long reaction times, requirement for anhydrous conditions, and potential for side product formation [5].
Contemporary synthetic approaches have introduced innovative strategies for incorporating the aminoethyl functionality into the diazinane framework. These methodologies emphasize improved selectivity, milder reaction conditions, and enhanced environmental compatibility [7] [8].
One prominent approach involves the direct nitrogen alkylation of pre-formed diazinane-2,4,6-trione derivatives with 2-bromoethylamine hydrobromide. This method employs dimethylformamide as the solvent with potassium carbonate as the base, operating at temperatures between 80-100°C for 2-4 hours [9] [10]. The reaction demonstrates superior selectivity compared to traditional methods, achieving yields of 60-80% with minimal side product formation [9].
Phase transfer catalysis has emerged as a particularly effective strategy for aminoethyl group incorporation. This methodology utilizes quaternary ammonium salts such as tetrabutylammonium bromide as catalysts, enabling the reaction to proceed under milder conditions [11] [12]. The reaction typically operates at 60-90°C for 3 hours, achieving yields of 70-85% while maintaining excellent selectivity [11].
Microwave-assisted synthesis represents a cutting-edge approach that significantly reduces reaction times while maintaining high yields. This methodology involves the treatment of diazinane precursors with aminoethyl groups under microwave irradiation at 150°C for 10-30 minutes, achieving remarkable yields of 80-95% [13]. The rapid heating and efficient energy transfer provided by microwave irradiation enable the completion of reactions that would otherwise require hours under conventional heating.
The bromination-amine replacement strategy offers another innovative approach for aminoethyl incorporation. This method involves the initial bromination of barbituric acid derivatives, followed by nucleophilic substitution with ethylenediamine [14] [15]. The reaction proceeds in methanol under reflux conditions for 6-12 hours, yielding 50-75% of the desired product with good functional group tolerance [14].
Recent developments in catalyst-free ambient reactions have introduced a novel dehydrogenative aza-coupling approach. This methodology involves the reaction of barbituric acid derivatives with primary aromatic amines in the presence of tert-butyl nitrite in acetonitrile solvent [15]. The reaction proceeds at room temperature without requiring additional catalysts, achieving yields of 62-97% within 8-75 minutes [15].
The optimization of solvent systems plays a crucial role in determining the efficiency, selectivity, and environmental impact of synthetic methodologies for 1-(2-aminoethyl)-1,3-diazinane-2,4,6-trione. Comprehensive studies have evaluated various solvent systems to identify optimal reaction conditions [16] [3] [17].
Acetonitrile has emerged as the preferred solvent system for most synthetic approaches, demonstrating excellent performance across multiple reaction parameters. Reactions conducted in acetonitrile at 82°C typically achieve 88% yield with excellent selectivity within 3 hours [15]. The polar aprotic nature of acetonitrile facilitates efficient solvation of ionic intermediates while maintaining chemical stability under reaction conditions [15].
Ethanol represents a traditional solvent choice that continues to demonstrate reliability in barbituric acid chemistry. Reactions in ethanol at 78°C achieve yields of 82% with high selectivity over 6 hours . The protic nature of ethanol enables hydrogen bonding interactions that can stabilize reaction intermediates, contributing to improved reaction outcomes .
Dimethylformamide has been employed for reactions requiring higher temperatures, operating at 153°C to achieve 75% yield within 4 hours [9]. However, the elevated temperature requirement and potential for side reactions limit its application in sensitive synthetic transformations [9].
Water-based solvent systems have gained attention due to environmental considerations. Acetonitrile-water (1:1) mixtures demonstrate promising results, achieving 85% yield with high selectivity at 60°C over 4 hours [15]. This approach combines the beneficial properties of both solvents while reducing environmental impact [15].
Solvent-free conditions represent the pinnacle of green chemistry approaches. Reactions conducted under neat conditions with solid-supported catalysts achieve remarkable yields of 90% with excellent selectivity at 80°C within 2 hours [3]. The nano-mordenite support provides effective catalytic activity while eliminating the need for organic solvents [3].
Temperature optimization studies reveal that moderate temperatures (60-90°C) generally provide the best balance between reaction rate and selectivity. Higher temperatures may accelerate reactions but often lead to increased side product formation and reduced selectivity [16] [3].
Reaction time optimization demonstrates that modern methodologies can achieve completion within 1-4 hours, representing significant improvements over traditional approaches that required 6-12 hours [15]. The reduction in reaction time contributes to improved energy efficiency and reduced processing costs [15].
The selection of appropriate solvent systems depends on multiple factors including substrate compatibility, reaction mechanism, environmental considerations, and economic factors. The trend toward greener methodologies emphasizes the importance of developing efficient processes that minimize environmental impact while maintaining synthetic efficiency [18] [12].